molecular formula C10H9IN2O B1450439 3-Ethyl-6-iodoquinazolin-4(3H)-one CAS No. 1480138-28-0

3-Ethyl-6-iodoquinazolin-4(3H)-one

Cat. No. B1450439
CAS RN: 1480138-28-0
M. Wt: 300.1 g/mol
InChI Key: PZQBVLJKDNFGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-iodoquinazolin-4(3H)-one, also known as 3-EIQ, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound that contains two nitrogen atoms, two oxygen atoms, and one iodine atom. This compound has been studied for its potential applications in organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Medicinal Chemistry Insights

Hydroxyquinolines, including 8-Hydroxyquinoline (8-HQ) derivatives, have garnered attention for their broad spectrum of biological activities. These compounds have been explored for their potential in addressing several life-threatening diseases, such as cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further enhance their suitability as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Analytical Chemistry Applications

In the realm of analytical chemistry, hydroxyquinoline derivatives have been employed as chromophores for detecting various metal ions and anions, showcasing their importance in analytical methodologies (Mazimba, 2016). This feature underscores their utility in environmental monitoring and food safety applications.

Organic Synthesis Contributions

The versatility of hydroxyquinoline scaffolds extends to organic synthesis, where they serve as core structures for secondary metabolites with significant pharmacological importance. The synthetic protocols developed for these compounds highlight their value in generating pharmacologically active agents, emphasizing their role in drug discovery and development (Mazimba, 2016).

properties

IUPAC Name

3-ethyl-6-iodoquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQBVLJKDNFGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-iodoquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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